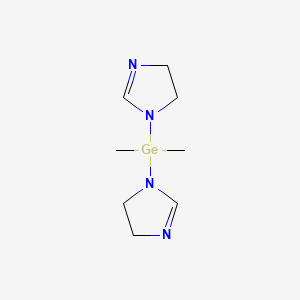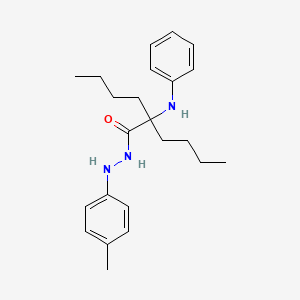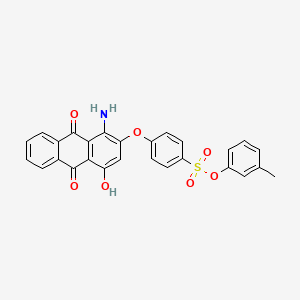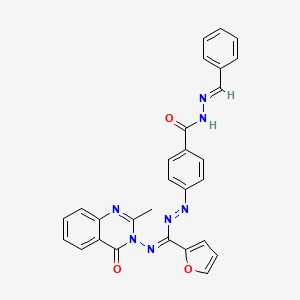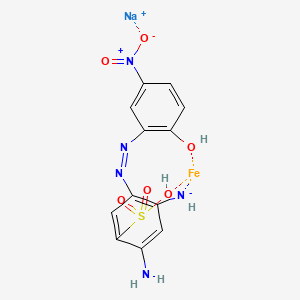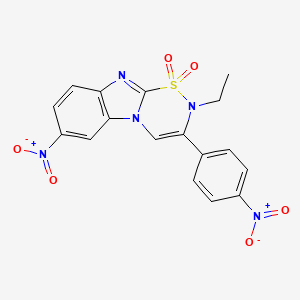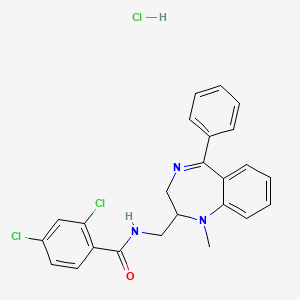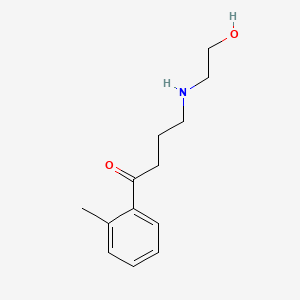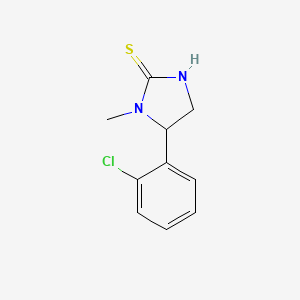
5-(2-Chlorophenyl)-1-methyl-2-imidazolidinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chlorophenyl)-1-methyl-2-imidazolidinethione is a heterocyclic compound that contains a chlorophenyl group attached to an imidazolidinethione ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-1-methyl-2-imidazolidinethione typically involves the reaction of 2-chlorobenzaldehyde with methylamine and carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the imidazolidinethione ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Chlorophenyl)-1-methyl-2-imidazolidinethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(2-Chlorophenyl)-1-methyl-2-imidazolidinethione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(2-Chlorophenyl)-1-methyl-2-imidazolidinethione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, including the formation of covalent bonds with active site residues or the disruption of protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Chlorophenyl)-1-methyl-2-imidazolidinethione
- 5-(2-Chlorophenyl)-1-methyl-2-imidazolidinone
- 5-(2-Chlorophenyl)-1-methyl-2-thiazolidinethione
Uniqueness
5-(2-Chlorophenyl)-1-methyl-2-imidazolidinethione is unique due to its specific substitution pattern and the presence of the imidazolidinethione ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
186424-08-8 |
|---|---|
Formule moléculaire |
C10H11ClN2S |
Poids moléculaire |
226.73 g/mol |
Nom IUPAC |
5-(2-chlorophenyl)-1-methylimidazolidine-2-thione |
InChI |
InChI=1S/C10H11ClN2S/c1-13-9(6-12-10(13)14)7-4-2-3-5-8(7)11/h2-5,9H,6H2,1H3,(H,12,14) |
Clé InChI |
ANGCBGKCYQIUSQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(CNC1=S)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-1,3,3-trimethyl-2-[2-(2-methyl-2,3-dihydroindol-1-ium-1-ylidene)ethylidene]indole;sulfate](/img/structure/B12709717.png)
